molecular formula C16H13Cl2N3O2S B2601768 (E)-2-(2,4-dichlorophenoxy)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide CAS No. 391867-89-3

(E)-2-(2,4-dichlorophenoxy)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide

Cat. No. B2601768
CAS RN: 391867-89-3
M. Wt: 382.26
InChI Key: OBLXYKXKZPOOBL-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2,4-dichlorophenoxy)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide is a useful research compound. Its molecular formula is C16H13Cl2N3O2S and its molecular weight is 382.26. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2,4-dichlorophenoxy)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2,4-dichlorophenoxy)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antihypertensive Activity

  • A study by Abdel-Wahab et al. (2008) focused on synthesizing thiosemicarbazides, triazoles, and Schiff bases with potential antihypertensive α-blocking activity. These compounds, including derivatives similar to (E)-2-(2,4-dichlorophenoxy)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide, showed promising results in pharmacological screening for antihypertensive effects and low toxicity (Abdel-Wahab et al., 2008).

Antimicrobial Activity

  • Saeed and Mumtaz (2017) reported the synthesis of novel isochroman-triazole and thiadiazole hybrids, which showed moderate to good antibacterial activity against various bacterial strains when compared to standard drugs like ampicillin (Saeed & Mumtaz, 2017).

Lipase and α-Glucosidase Inhibition

  • Research by Bekircan, Ülker, and Menteşe (2015) explored the synthesis of novel heterocyclic compounds derived from similar acetohydrazides and investigated their potential as lipase and α-glucosidase inhibitors. Some of these compounds showed significant inhibitory activity (Bekircan et al., 2015).

Synthesis and Antimicrobial Studies of 4‐Oxo‐thiazolidine Derivatives

  • Patel, Mistry, and Desai (2009) conducted a study on the synthesis of 4‐oxo‐thiazolidine derivatives with potential antimicrobial properties. Their research involved the synthesis of compounds using methods that could be applicable to the chemical structure (Patel et al., 2009).

Synthesis of Masked Amino Aldehydes

  • Denisenko and Tverdokhlebov (2018) studied the synthesis of masked amino aldehydes from derivatives similar to the chemical compound . This research contributes to the understanding of the chemical properties and potential applications of these types of compounds (Denisenko & Tverdokhlebov, 2018).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2S/c1-21-12-4-2-3-5-14(12)24-16(21)20-19-15(22)9-23-13-7-6-10(17)8-11(13)18/h2-8H,9H2,1H3,(H,19,22)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLXYKXKZPOOBL-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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